molecular formula C14H14N4 B3004593 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine CAS No. 429643-68-5

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B3004593
CAS No.: 429643-68-5
M. Wt: 238.294
InChI Key: CBEUCAOGCWMURO-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-ethylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazole compound. The reaction conditions generally include:

    Temperature: Room temperature to 0°C

    Solvent: Aqueous medium

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various substituted benzotriazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor and in the formulation of UV stabilizers for polymers.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In biological systems, it can interact with cellular components, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2H-1,2,3-benzotriazol-5-amine
  • 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine
  • 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine

Uniqueness

2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its interaction with other molecules and its overall efficacy in various applications.

Properties

IUPAC Name

2-(4-ethylphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-2-10-3-6-12(7-4-10)18-16-13-8-5-11(15)9-14(13)17-18/h3-9H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEUCAOGCWMURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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